molecular formula C14H17BrN2O3 B11459756 N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

Cat. No.: B11459756
M. Wt: 341.20 g/mol
InChI Key: OLTFBZYXLWDUNV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromophenyl group and a morpholinyl group, which contribute to its unique chemical properties. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 4-ethyl-3-oxomorpholine as the primary starting materials.

    Acylation Reaction: 4-bromoaniline undergoes an acylation reaction with an appropriate acylating agent, such as acetyl chloride, to form N-(4-bromophenyl)acetamide.

    Coupling Reaction: The N-(4-bromophenyl)acetamide is then coupled with 4-ethyl-3-oxomorpholine under suitable reaction conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to enhance yield and purity. The use of continuous flow reactors and automated synthesis systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
  • N-(4-fluorophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide
  • N-(4-methylphenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

Comparison: N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its analogs with different halogen or alkyl substitutions, this compound may exhibit distinct chemical and biological properties, making it valuable for specific research applications.

Properties

Molecular Formula

C14H17BrN2O3

Molecular Weight

341.20 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

InChI

InChI=1S/C14H17BrN2O3/c1-2-17-7-8-20-12(14(17)19)9-13(18)16-11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,18)

InChI Key

OLTFBZYXLWDUNV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1=O)CC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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